3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
Overview
Description
3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that features both a pyrazole ring and a pyridine ring
Mechanism of Action
Target of Action
The primary targets of 3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde, also known as 1H-Pyrazole-3-carboxaldehyde, 5-(4-pyridinyl)-, are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cellular processes such as metabolism, gene expression, and cell proliferation .
Mode of Action
It is known that the compound interacts with its targets, potentially altering their function . This interaction could lead to changes in cellular processes regulated by these proteins, such as cell proliferation and gene expression .
Biochemical Pathways
Given the compound’s targets, it is likely that it impacts pathways related to cell proliferation and gene expression . The downstream effects of these changes could include alterations in cell growth and differentiation .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
Given its targets and potential effects on cell proliferation and gene expression, it is likely that the compound could influence cell growth and differentiation .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the presence of other molecules, pH, temperature, and the specific cellular environment
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde can be synthesized through a multi-step process. One common method involves the cyclocondensation of hydrazine with an appropriate carbonyl compound, followed by further functionalization to introduce the pyridine ring. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 1H-Pyrazole-3-carboxylic acid, 5-(4-pyridinyl)-
Reduction: 1H-Pyrazole-3-methanol, 5-(4-pyridinyl)-
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
- 1H-Pyrazole-4-carboxaldehyde
- 1H-Pyrazole-5-carboxaldehyde
- 1H-Pyrazole-3-carboxamide
Comparison: 3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both a pyrazole and a pyridine ring, which imparts distinct chemical properties and reactivity. Compared to other pyrazole carboxaldehydes, the pyridine ring enhances its ability to participate in coordination chemistry and increases its potential as a ligand in metal complexes .
Properties
IUPAC Name |
3-pyridin-4-yl-1H-pyrazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-8-5-9(12-11-8)7-1-3-10-4-2-7/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZCCANJMRRJHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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